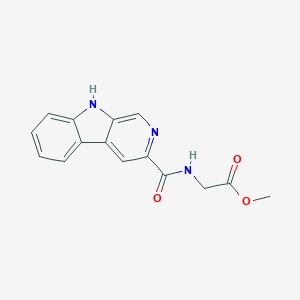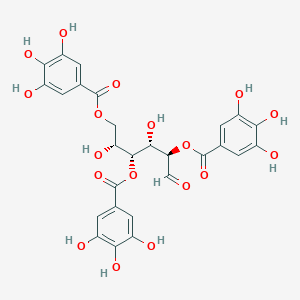
Cloruro de 2-(trimetilsilil)etanosulfonilo
Descripción general
Descripción
2-(Trimethylsilyl)ethanesulfonyl chloride is a chemical compound with the molecular formula C5H13ClO2SSi. It is commonly used in organic synthesis, particularly for the protection of amino groups. The compound is known for its ability to form stable sulfonamide linkages, which can be conveniently removed by fluoride ions .
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)ethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
Target of Action
The primary target of 2-(Trimethylsilyl)ethanesulfonyl chloride, also known as SES-Cl, is amines . It is used for the functionalization and protection of amines .
Mode of Action
SES-Cl interacts with amines to form a sulfonyl protection . This protection can be removed under mild conditions using fluoride ions . The fluoride ions attack the silicon atom, leading to β-elimination .
Biochemical Pathways
SES-Cl is involved in several biochemical transformations. It is used in the synthesis of nicotinamine and its analogs, regioselective metal-free oxidative cyclization of sulfonamides, annulation reactions, tin-free radical carbonylation of alkylsulfonyl derivatives, and asymmetric aziridination .
Pharmacokinetics
It is known that the compound is a distillable liquid with a boiling point of 1468 °C . It has a density of 1.059 g/mL at 25 °C , indicating that it is slightly denser than water. The compound is typically stored at 2-8°C .
Result of Action
The result of the action of SES-Cl is the formation of a sulfonyl protection on amines . Upon deprotection with fluoride, the free amine is supplied along with trimethylsilyl fluoride, sulfur dioxide, and ethylene .
Action Environment
The action of SES-Cl is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the sulfonyl protection is removed under mild conditions using fluoride ions . Additionally, the compound is generally stable under normal conditions but may react vigorously or explosively if mixed with certain ethers in the presence of trace amounts of metal salts .
Análisis Bioquímico
Biochemical Properties
The compound plays a significant role in biochemical reactions, especially in the protection of primary and secondary amines as their sulfonamides . The SES group in 2-(Trimethylsilyl)ethanesulfonyl chloride can be conveniently removed by a fluoride ion .
Molecular Mechanism
The molecular mechanism of 2-(Trimethylsilyl)ethanesulfonyl chloride involves its role as a reagent for the protection of an amino group as a SES-amide . The SES group can be conveniently removed by a fluoride ion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)ethanesulfonyl chloride typically involves the reaction of 2-(Trimethylsilyl)ethanol with chlorosulfonic acid. The reaction proceeds under controlled conditions to yield the desired product. The general reaction can be represented as follows:
(CH3)3SiCH2CH2OH+ClSO2OH→(CH3)3SiCH2CH2SO2Cl+H2O
The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: Industrial production of 2-(Trimethylsilyl)ethanesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trimethylsilyl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles to form sulfonamide derivatives.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols. The reaction is typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products:
Sulfonamides: Formed through nucleophilic substitution.
Sulfonic Acids: Result from oxidation reactions.
Sulfides and Thiols: Produced via reduction reactions.
Comparación Con Compuestos Similares
- 2-(Trimethylsilyl)ethanesulfonamide
- Trimethylsilyl chlorosulfonate
- 2-(Trimethylsilyl)ethoxymethyl chloride
Comparison: 2-(Trimethylsilyl)ethanesulfonyl chloride is unique due to its ability to form stable sulfonamide linkages that can be easily removed by fluoride ions. This property distinguishes it from other similar compounds, making it particularly useful in organic synthesis for the protection of amines .
Propiedades
IUPAC Name |
2-trimethylsilylethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPMCIWDCRGIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClO2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431554 | |
| Record name | 2-(Trimethylsilyl)ethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106018-85-3 | |
| Record name | 2-(Trimethylsilyl)ethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trimethylsilyl)ethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)
![(8aR,12aS,13aS)-12-ethylsulfonyl-3-methoxy-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine;hydrochloride](/img/structure/B27022.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)



